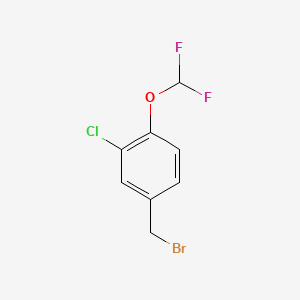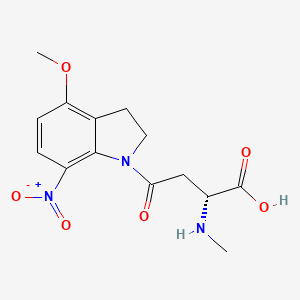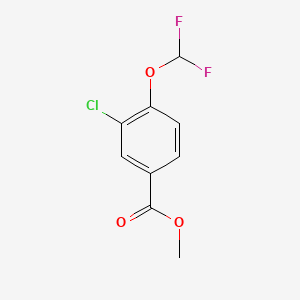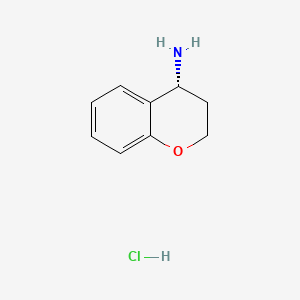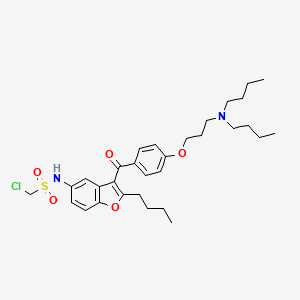
S-Desmethyl S-Chloromethyl Dronedarone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Desmethyl S-Chloromethyl Dronedarone (SDMCM-D) is a synthetic molecule created by the combination of two molecules, S-Desmethyl S-Chloromethyl and Dronedarone. It is a highly potent drug that has been studied for its potential therapeutic uses in various areas of medicine. SDMCM-D is a unique molecule that has a wide range of applications, from its use as an anti-arrhythmic drug to its potential as an anti-cancer agent.
Applications De Recherche Scientifique
S-Desmethyl S-Chloromethyl Dronedarone has been studied for its potential therapeutic uses in various areas of medicine. It has been investigated for its anti-arrhythmic properties and its potential as an anti-cancer agent. In addition, it has been studied for its potential to inhibit the growth of bacteria and fungi. It has also been investigated for its ability to reduce inflammation, improve cognitive function, and reduce the risk of stroke.
Mécanisme D'action
The mechanism of action of S-Desmethyl S-Chloromethyl Dronedarone is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as Na+/K+-ATPase, which is responsible for maintaining the balance of ions in the body. It is also believed to act on the sodium channels in the heart, which helps to regulate heart rate and rhythm.
Biochemical and Physiological Effects
S-Desmethyl S-Chloromethyl Dronedarone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of Na+/K+-ATPase, which helps to regulate the balance of ions in the body. It has also been shown to reduce inflammation, improve cognitive function, and reduce the risk of stroke. In addition, it has been shown to have anti-arrhythmic properties and to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The use of S-Desmethyl S-Chloromethyl Dronedarone in lab experiments has several advantages. It is a highly potent drug, and its synthesis method is simple and efficient. In addition, it has a wide range of potential therapeutic applications and can be used to study the biochemical and physiological effects of the molecule. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to obtain pure samples of the molecule, and its mechanism of action is not yet fully understood.
Orientations Futures
The potential of S-Desmethyl S-Chloromethyl Dronedarone is still being explored, and there are many potential future directions for research. One potential direction is to further investigate its potential as an anti-cancer agent. Other potential directions include further studying its effects on the sodium channels in the heart, its ability to reduce inflammation and improve cognitive function, and its potential to inhibit the growth of bacteria and fungi. Additionally, further research could be done to develop more efficient synthesis methods and to understand the mechanism of action of the molecule.
Méthodes De Synthèse
The synthesis of S-Desmethyl S-Chloromethyl Dronedarone involves the combination of two molecules, S-Desmethyl S-Chloromethyl and Dronedarone. First, the S-Desmethyl S-Chloromethyl molecule is reacted with an alkylating agent to form a monoalkylated product. The monoalkylated product is then reacted with Dronedarone to form the S-Desmethyl S-Chloromethyl Dronedarone molecule. This synthesis method is simple and efficient and has been used in numerous studies to create S-Desmethyl S-Chloromethyl Dronedarone.
Propriétés
IUPAC Name |
N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]-1-chloromethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43ClN2O5S/c1-4-7-11-29-30(27-22-25(14-17-28(27)39-29)33-40(36,37)23-32)31(35)24-12-15-26(16-13-24)38-21-10-20-34(18-8-5-2)19-9-6-3/h12-17,22,33H,4-11,18-21,23H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNADTWLVZHBMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)CCl)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Desmethyl S-Chloromethyl Dronedarone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N2',N2'''-[Dithiobis(1-oxo-3,1-propanediyl)]bis[N2'-deacetyl- maytansine](/img/no-structure.png)
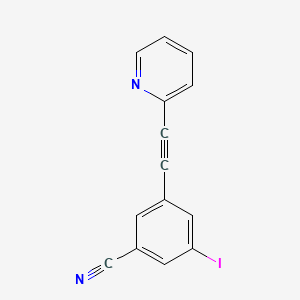
![4'-[(o-Aminophenyl)sulfonyl]-acetanilide](/img/structure/B565828.png)
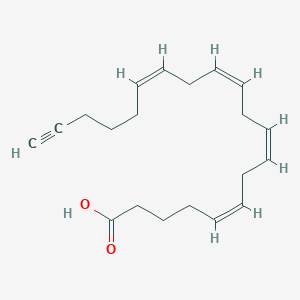
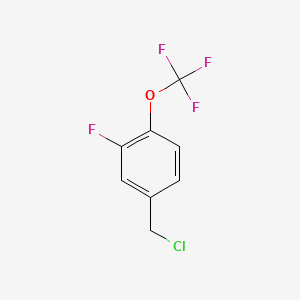


![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)
